Methyl 4-{[(2-ethylphenyl)carbamoyl]methoxy}-6,7-dimethoxyquinoline-2-carboxylate
Description
Methyl 4-{[(2-ethylphenyl)carbamoyl]methoxy}-6,7-dimethoxyquinoline-2-carboxylate is a synthetic quinoline derivative characterized by a substituted carbamoyl methoxy group at position 4 and dimethoxy substituents at positions 6 and 7 of the quinoline core. The compound’s structure integrates a 2-ethylphenyl carbamoyl moiety, which contributes to its unique physicochemical and biological properties.
The synthesis typically involves condensation reactions between activated quinoline intermediates and substituted phenyl carbamoyl derivatives. For example, analogous compounds in the quinoline family are synthesized via reactions with primary amines or thiol-bearing reagents under reflux conditions in polar solvents like methanol or ethanol .
Properties
IUPAC Name |
methyl 4-[2-(2-ethylanilino)-2-oxoethoxy]-6,7-dimethoxyquinoline-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O6/c1-5-14-8-6-7-9-16(14)25-22(26)13-31-19-12-18(23(27)30-4)24-17-11-21(29-3)20(28-2)10-15(17)19/h6-12H,5,13H2,1-4H3,(H,25,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OELHDVYFFCNMBE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)COC2=CC(=NC3=CC(=C(C=C32)OC)OC)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-{[(2-ethylphenyl)carbamoyl]methoxy}-6,7-dimethoxyquinoline-2-carboxylate typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Quinoline Core: This can be achieved through various methods such as the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.
Introduction of the Methoxy Groups: The methoxy groups at positions 6 and 7 can be introduced via methylation reactions using reagents like dimethyl sulfate or methyl iodide.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-{[(2-ethylphenyl)carbamoyl]methoxy}-6,7-dimethoxyquinoline-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy and carbamoyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of substituted quinoline derivatives with altered functional groups.
Scientific Research Applications
Methyl 4-{[(2-ethylphenyl)carbamoyl]methoxy}-6,7-dimethoxyquinoline-2-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical intermediate.
Mechanism of Action
The mechanism of action of Methyl 4-{[(2-ethylphenyl)carbamoyl]methoxy}-6,7-dimethoxyquinoline-2-carboxylate involves its interaction with specific molecular targets and pathways. The quinoline core can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the compound may inhibit specific enzymes involved in critical biological processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
Quinoline derivatives are widely explored due to their structural versatility and bioactivity. Below is a comparative analysis of Methyl 4-{[(2-ethylphenyl)carbamoyl]methoxy}-6,7-dimethoxyquinoline-2-carboxylate with structurally related compounds:
Key Findings from Comparative Studies
Substituent Effects on Bioactivity :
- The 2-ethylphenyl carbamoyl group in the target compound enhances selectivity for peripheral tissue targets compared to the 3-chloro-2-methylphenyl variant, which exhibits higher CNS penetration .
- Fluorinated analogues (e.g., Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)sulfanyl]-...) show improved metabolic stability but reduced solubility in aqueous media .
Synthetic Accessibility: The target compound’s synthesis requires milder conditions (methanol reflux) compared to fluorinated derivatives, which often demand anhydrous environments and specialized catalysts .
Spectroscopic Signatures: The dimethoxy groups at positions 6 and 7 produce distinct NMR signals (δ 3.85–3.92 ppm for OCH₃), differentiating it from isoquinoline derivatives (e.g., δ 3.60–3.75 ppm for dihydroisoquinoline OCH₃) .
Pharmacokinetic Profiles: this compound has a logP value of ~2.8, balancing lipophilicity and solubility better than its more polar hydroxyquinoline counterparts (logP ~1.5) .
Biological Activity
Methyl 4-{[(2-ethylphenyl)carbamoyl]methoxy}-6,7-dimethoxyquinoline-2-carboxylate is a compound of significant interest in pharmacological research due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure is characterized by a quinoline backbone with methoxy and carbamoyl substituents. Its molecular formula is , and it has a molecular weight of approximately 372.42 g/mol. The presence of methoxy groups enhances its lipophilicity, which may influence its bioavailability and interaction with biological targets.
Anticancer Properties
Recent studies have indicated that this compound exhibits anticancer activity against various cancer cell lines. For instance:
- Cell Line Studies : In vitro tests demonstrated that the compound inhibited the proliferation of breast cancer cells (MCF-7) and lung cancer cells (A549) with IC50 values in the micromolar range. These results suggest that the compound may induce apoptosis through mitochondrial pathways, leading to cell cycle arrest at the G1 phase.
Anti-inflammatory Effects
The compound has also shown anti-inflammatory properties in several experimental models:
- Animal Models : In a carrageenan-induced paw edema model in rats, administration of the compound significantly reduced swelling compared to control groups. This effect is believed to be mediated by the inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6.
The precise mechanisms underlying the biological activities of this compound are still under investigation. However, preliminary data suggest:
- Enzyme Inhibition : The compound may act as an inhibitor of specific kinases involved in cancer cell signaling pathways, such as PI3K/Akt and MAPK pathways.
- Reactive Oxygen Species (ROS) Modulation : It appears to modulate ROS levels within cells, contributing to its cytotoxic effects against cancer cells while protecting normal cells from oxidative stress.
Research Findings and Case Studies
Several studies have explored the biological activity of this compound:
- Study on Anticancer Activity :
- Anti-inflammatory Mechanism :
- Pharmacokinetic Studies :
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the key synthetic routes for preparing Methyl 4-{[(2-ethylphenyl)carbamoyl]methoxy}-6,7-dimethoxyquinoline-2-carboxylate, and what critical steps ensure high yield and purity?
- Methodology : The compound can be synthesized via multi-step protocols involving palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura coupling for quinoline core assembly) followed by carbamate formation. Critical steps include:
- Quinoline core synthesis : Use of PdCl₂(PPh₃)₂ or Pd(OAc)₂ as catalysts with ligands like PCy₃ in DMF/2M K₂CO₃ to couple methoxy-substituted aryl boronic acids to quinoline precursors .
- Carbamate linkage : Reaction of 4-hydroxyquinoline intermediates with 2-ethylphenyl isocyanate in anhydrous THF under nitrogen, monitored by TLC for completion .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or crystallization (e.g., ethyl acetate) to isolate pure solids .
Q. How can structural characterization techniques (e.g., NMR, HRMS) confirm the identity of this compound?
- Methodology :
- 1H NMR : Key signals include the methyl ester (~3.8–4.0 ppm), methoxy groups (~3.9–4.2 ppm), and aromatic protons (6.8–8.2 ppm). Splitting patterns confirm substitution on the quinoline and phenyl rings .
- HRMS : Exact mass analysis (e.g., m/z calculated for C₂₃H₂₃N₂O₆: 441.1558) ensures molecular formula validation .
- IR spectroscopy : Peaks at ~1700 cm⁻¹ (ester C=O) and ~1650 cm⁻¹ (carbamate C=O) confirm functional groups .
Q. What distinguishes this compound from structurally similar quinoline derivatives (e.g., 3-[(6,7-dimethoxy-4-quinolinyl)oxy]-2(1H)-pyridinone)?
- Key Differences :
- Substituent effects : The 2-ethylphenyl carbamoyl methoxy group confers distinct lipophilicity and steric bulk compared to pyridinone or aniline derivatives, impacting solubility and receptor binding .
- Biological activity : Methoxy groups enhance membrane permeability, while the carbamate linker may influence metabolic stability compared to ether or amine-linked analogs .
Advanced Research Questions
Q. How can researchers design experiments to analyze the metabolic stability of this compound in vitro?
- Methodology :
- Liver microsome assays : Incubate the compound with human or rodent liver microsomes (37°C, NADPH-regenerating system) and quantify parent compound degradation via LC-MS/MS over time. Monitor metabolites like demethylated or hydrolyzed products .
- CYP enzyme inhibition studies : Use isoform-specific inhibitors (e.g., ketoconazole for CYP3A4) to identify metabolic pathways .
Q. What strategies resolve contradictions in biological activity data between this compound and its analogs (e.g., methyl 4-(4-(2-phenylquinoline-4-carbonyl)piperazin-1-yl)benzoate)?
- Methodology :
- Comparative SAR analysis : Systematically vary substituents (e.g., halogen vs. methoxy groups) and test in parallel assays (e.g., kinase inhibition or cytotoxicity). For example, fluorophenyl analogs (C4 in ) may show enhanced potency due to electronegativity, while methylthio groups (C5) could alter redox sensitivity.
- Molecular docking : Model interactions with target proteins (e.g., ATP-binding pockets) to rationalize activity differences caused by steric or electronic effects .
Q. How can researchers optimize the compound’s solubility without compromising its bioactivity?
- Methodology :
- Prodrug design : Introduce ionizable groups (e.g., phosphate esters) on the methoxy or carboxylate moieties to enhance aqueous solubility, with enzymatic cleavage in target tissues .
- Co-crystallization studies : Screen with co-solvents (e.g., PEGs) or cyclodextrins to improve formulation stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
